Cas no 84278-00-2 (2-Azido-2-deoxy-1,3,4,6-tetra-O-acetyl-D-galactopyranose)

2-Azido-2-deoxy-1,3,4,6-tetra-O-acetyl-D-galactopyranose structure
84278-00-2 structure
Product Name:2-Azido-2-deoxy-1,3,4,6-tetra-O-acetyl-D-galactopyranose
CAS No:84278-00-2
MF:C14H19N3O9
MW:373.315364122391
MDL:MFCD02683262
CID:707167
PubChem ID:10904812
Update Time:2024-10-26

2-Azido-2-deoxy-1,3,4,6-tetra-O-acetyl-D-galactopyranose Chemical and Physical Properties

Names and Identifiers

    • 2-Azido-2-deoxy-1,3,4,6-tetra-O-acetyl-D-galactopyranose
    • D-Galactopyranose,2-azido-2-deoxy-, 1,3,4,6-tetraacetate
    • (3R,4R,5R,6R)-6-(acetoxymethyl)-3-azidotetrahydro-2H-pyran-2,4,5-triyl triacetate
    • 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranoside
    • 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactose
    • 2-Azido-2-deoxy-3,4,6-tri-O-acetyl-D-ga
    • 2-deoxy-2-azido-1,3,4,6-tetra-O-acetyl-D-galactopyranoside
    • peracetyl 2-azido-2-deoxygalactoside
    • 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose
    • DTXSID10447866
    • [(2R,3R,4R,5R)-3,4,6-triacetyloxy-5-azidooxan-2-yl]methyl acetate
    • 84278-00-2
    • MFCD02683262
    • QKGHBQJLEHAMKJ-RQICVUQASA-N
    • AKOS025295799
    • [(2R,3R,4R,5R)-3,4,6-TRIS(ACETYLOXY)-5-AZIDOOXAN-2-YL]METHYL ACETATE
    • 2-Azido-2-deoxy-D-galactose tetraacetate
    • 2-azido-2-deoxy-1,3,4,6-tetra-O-acetyl-alpha,beta-D-galactopyranose
    • W-203910
    • SCHEMBL18857676
    • 2-Azido-D-galactose tetraacetate, >=97% (HPLC)
    • 2-AZIDO-2-DEOXY-1,3,4,6-TETRA-O-ACETYL-ALPHA/BETA-D-GALACTOPYRANOSE
    • MDL: MFCD02683262
    • Inchi: 1S/C14H19N3O9/c1-6(18)22-5-10-12(23-7(2)19)13(24-8(3)20)11(16-17-15)14(26-10)25-9(4)21/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14?/m1/s1
    • InChI Key: QKGHBQJLEHAMKJ-RQICVUQASA-N
    • SMILES: O([C@H]1[C@@H](COC(=O)C)OC(OC(=O)C)[C@H](N=[N+]=[N-])[C@H]1OC(=O)C)C(=O)C

Computed Properties

  • Exact Mass: 373.11200
  • Monoisotopic Mass: 373.11212919g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 11
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 10
  • Complexity: 617
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 129Ų

Experimental Properties

  • Melting Point: 113-114°C
  • PSA: 164.18000
  • LogP: -0.16744

2-Azido-2-deoxy-1,3,4,6-tetra-O-acetyl-D-galactopyranose Security Information

2-Azido-2-deoxy-1,3,4,6-tetra-O-acetyl-D-galactopyranose Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
A824850-10mg
2-Azido-2-deoxy-1,3,4,6-tetra-O-acetyl-D-galactopyranose
84278-00-2
10mg
$ 58.00 2023-04-19
TRC
A824850-100mg
2-Azido-2-deoxy-1,3,4,6-tetra-O-acetyl-D-galactopyranose
84278-00-2
100mg
$ 75.00 2023-04-19
TRC
A824850-250mg
2-Azido-2-deoxy-1,3,4,6-tetra-O-acetyl-D-galactopyranose
84278-00-2
250mg
$ 127.00 2023-04-19
TRC
A824850-500mg
2-Azido-2-deoxy-1,3,4,6-tetra-O-acetyl-D-galactopyranose
84278-00-2
500mg
$ 184.00 2023-04-19
TRC
A824850-1g
2-Azido-2-deoxy-1,3,4,6-tetra-O-acetyl-D-galactopyranose
84278-00-2
1g
$ 322.00 2023-04-19
TRC
A824850-2g
2-Azido-2-deoxy-1,3,4,6-tetra-O-acetyl-D-galactopyranose
84278-00-2
2g
$ 540.00 2023-04-19
Apollo Scientific
BICL4261-250mg
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose
84278-00-2 98% min
250mg
£231.00 2024-08-03
Apollo Scientific
BICL4261-500mg
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose
84278-00-2 98% min
500mg
£404.00 2024-08-03
Apollo Scientific
BICL4261-1g
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose
84278-00-2 98% min
1g
£722.00 2024-08-03
abcr
AB176176-250 mg
2-Azido-2-deoxy-1,3,4,6-tetra-O-acetyl-alpha/beta-D-galactopyranose; .
84278-00-2
250 mg
€363.10 2023-07-20

2-Azido-2-deoxy-1,3,4,6-tetra-O-acetyl-D-galactopyranose Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Imidazole-1-sulfonyl azide hydrochloride Catalysts: Copper sulfate Solvents: Methanol ;  overnight, rt
1.2 Reagents: Pyridine ;  overnight, rt
Reference
A Traceless Staudinger Reagent To Deliver Diazirines
Ahad, Ali M.; Jensen, Stephanie M.; Jewett, John C., Organic Letters, 2013, 15(19), 5060-5063

Production Method 2

Reaction Conditions
1.1 Reagents: Pyridine ,  4-(Dimethylamino)pyridine
Reference
A straightforward α-selective aromatic glycosylation and its application for stereospecific synthesis of 4-methylumbelliferyl α-T-antigen
Chang, Shih-Sheng; Lin, Chun-Cheng; Li, Yaw-Kuen; Mong, Kwok-Kong Tony, Carbohydrate Research, 2009, 344(4), 432-438

Production Method 3

Reaction Conditions
1.1 Reagents: Trifluoromethanesulfonic anhydride ,  Sodium azide Solvents: Pyridine ;  0 °C; 2 h, 0 °C
1.2 Reagents: Triethylamine Catalysts: Copper sulfate Solvents: Water ;  overnight, rt
1.3 Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ;  rt; overnight, rt
Reference
Cytotoxic properties of D-gluco-, D-galacto- and D-manno-configured 2-amino-2-deoxy-glycerolipids against epithelial cancer cell lines and BT-474 breast cancer stem cells
Samadder, Pranati; Xu, Yaozu ; Schweizer, Frank; Arthur, Gilbert, European Journal of Medicinal Chemistry, 2014, 78, 225-235

Production Method 4

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  1H-Imidazole-1-sulfonyl azide Catalysts: Copper sulfate Solvents: Methanol ;  12 - 14 h, rt
1.2 Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ;  overnight, rt
1.3 Reagents: Water
Reference
Immunological Response from an Entirely Carbohydrate Antigen: Design of Synthetic Vaccines Based on Tn-PS A1 Conjugates
De Silva, Ravindra A.; Wang, Qianli; Chidley, Tristan; Appulage, Dananjaya K.; Andreana, Peter R., Journal of the American Chemical Society, 2009, 131(28), 9622-9623

Production Method 5

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Trifluoromethanesulfonyl azide Catalysts: Copper sulfate pentahydrate Solvents: Methanol ,  Toluene ;  overnight, rt
1.2 Reagents: Pyridine ,  4-(Dimethylamino)pyridine ;  0 °C; 0 °C → rt; 1 d, rt
1.3 Solvents: Methanol ;  rt
Reference
Synthesis aided structural determination of amyloid-β(1-15) glycopeptides, new biomarkers for Alzheimer's disease
Wang, Peng; Nilsson, Jonas; Brinkmalm, Gunnar; Larson, Goran; Huang, Xuefei, Chemical Communications (Cambridge, 2014, 50(95), 15067-15070

Production Method 6

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  0 °C; 15 min, 0 °C
1.2 Catalysts: Copper sulfate pentahydrate ;  0 °C; 2 h, 0 °C
1.3 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ,  Pyridine ;  0 °C; 0 °C → rt; 3 h, rt
1.4 Reagents: Water ;  cooled
Reference
Synthesis of di- and tri-saccharide fragments of Salmonella typhi Vi capsular polysaccharide and their Zwitterionic analogs
Fusari, Matteo; Fallarini, Silvia; Lombardi, Grazia; Lay, Luigi, Bioorganic & Medicinal Chemistry, 2015, 23(23), 7439-7447

Production Method 7

Reaction Conditions
1.1 Reagents: Sodium bicarbonate ,  Trifluoromethanesulfonyl azide Catalysts: Copper sulfate Solvents: Methanol ,  Toluene ,  Water ;  36 h, rt
1.2 Reagents: Pyridine ;  rt
Reference
A safe and convenient method for the preparation of triflyl azide, and its use in diazo transfer reactions to primary amines
Titz, Alexander; Radic, Zorana; Schwardt, Oliver; Ernst, Beat, Tetrahedron Letters, 2006, 47(14), 2383-2385

Production Method 8

Reaction Conditions
1.1 Reagents: Trifluoromethanesulfonic anhydride ,  Sodium azide Solvents: Dichloromethane ,  Water ;  5 min, 0 °C; 2 h, 0 °C
1.2 Reagents: Potassium carbonate Catalysts: Copper sulfate Solvents: Methanol ,  Water ;  rt; 6 h, rt
1.3 Reagents: Pyridine ;  rt → 0 °C
1.4 overnight, rt
Reference
Discovery of 4,6-O-Thenylidene-β-D-glucopyranoside-(2''-acetamido, 3''-acetyl-di-S-5-fluorobenzothizole/5-fluorobenzoxazole)-4'-demethylepipodophyllotoxin as Potential Less Toxic Antitumor Candidate Drugs by Reducing DNA Damage and Less Inhibition of PI3K
Cheng, Jie; Zhao, Wei; Yao, Hui; Shen, Yuemao; Zhang, Youming; et al, Journal of Medicinal Chemistry, 2020, 63(6), 2877-2893

Production Method 9

Reaction Conditions
1.1 Reagents: Pyridine ;  15 h, rt
Reference
Stereoselective entry into the D-GalNAc series starting from the D-Gal one: a new access to N-acetyl-D-galactosamine and derivatives thereof
Guazzelli, Lorenzo; Catelani, Giorgio; D'Andrea, Felicia; Giannarelli, Alessia, Carbohydrate Research, 2009, 344(3), 298-303

Production Method 10

Reaction Conditions
1.1 Reagents: Trifluoromethanesulfonic anhydride ,  Sodium azide Solvents: Acetonitrile ;  rt → 0 °C; 5 min, 0 °C; 2 h, 0 °C
1.2 Reagents: Triethylamine Catalysts: Copper sulfate Solvents: Pyridine ;  rt → 0 °C; 0 °C; 0 °C → rt; 12 h, rt
1.3 Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ;  rt
Reference
An efficient and improved procedure for preparation of triflyl azide and application in catalytic diazotransfer reaction
Yan, Ri-Bai; Yang, Fan; Wu, Yanfen; Zhang, Li-He; Ye, Xin-Shan, Tetrahedron Letters, 2005, 46(52), 8993-8995

Production Method 11

Reaction Conditions
1.1 Reagents: Trifluoromethanesulfonic anhydride ,  Sodium azide Solvents: Dichloromethane ,  Water ;  rt → 0 °C; 2 h, cooled
1.2 Reagents: Sodium bicarbonate ,  Copper sulfate Solvents: Methanol ,  Water ;  40 h, rt
1.3 Reagents: 4-(Dimethylamino)pyridine Solvents: Pyridine ;  overnight, rt
Reference
Cowpea mosaic virus capsid: a promising carrier for the development of carbohydrate based antitumor vaccines
Miermont, Adeline; Barnhill, Hannah; Strable, Erica; Lu, Xiaowei; Wall, Katherine A.; et al, Chemistry - A European Journal, 2008, 14(16), 4939-4947

Production Method 12

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Copper sulfate ,  Imidazole-1-sulfonyl azide hydrochloride Solvents: Methanol ;  rt
1.2 Reagents: Pyridine ;  rt
Reference
Synthesis of the tumor associative α-aminooxy disaccharide of the TF antigen and its conjugation to a polysaccharide immune stimulant
Bourgault, Jean Paul; Trabbic, Kevin R.; Shi, Mengchao; Andreana, Peter R., Organic & Biomolecular Chemistry, 2014, 12(11), 1699-1702

Production Method 13

Reaction Conditions
1.1 Reagents: Pyridine ,  Trifluoromethanesulfonyl azide
Reference
Total Synthesis of Lipoteichoic Acid of Streptococcus pneumoniae
Pedersen, Christian Marcus; Figueroa-Perez, Ignacio; Lindner, Buko; Ulmer, Artur J.; Zaehringer, Ulrich; et al, Angewandte Chemie, 2010, 49(14), 2585-2590

Production Method 14

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Copper sulfate ,  Imidazole-1-sulfonyl azide hydrochloride Solvents: Methanol ;  2 h, rt
1.2 Reagents: Pyridine ;  16 h, rt
Reference
Enhanced Binding and Reduced Immunogenicity of Glycoconjugates Prepared via Solid-State Photoactivation of Aliphatic Diazirine Carbohydrates
Congdon, Molly D. ; Gildersleeve, Jeffrey C., Bioconjugate Chemistry, 2021, 32(1), 133-142

Production Method 15

Reaction Conditions
1.1 Reagents: Trifluoromethanesulfonic anhydride ,  Sodium azide Solvents: Water
1.2 Reagents: Pyridinium chlorochromate Catalysts: Copper sulfate
1.3 Reagents: Pyridine ,  4-(Dimethylamino)pyridine
Reference
Metal catalyzed diazo transfer for the synthesis of azides from amines
Alper, Phil B.; Hung, Shang-Cheng; Wong, Chi-Huey, Tetrahedron Letters, 1996, 37(34), 6029-6032

Production Method 16

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  1H-Imidazole-1-sulfonyl azide Catalysts: Copper sulfate pentahydrate Solvents: Methanol ;  18 h, rt
1.2 Reagents: Pyridine ;  3 h, rt
1.3 Reagents: Water
Reference
Fluorescence-activated cell sorting and directed evolution of α-N-acetylgalactosaminidases using a quenched activity-based probe (qABP)
Kalidasan, Kamaladasan; Su, Ying; Wu, Xiaoyuan; Yao, Shao Q.; Uttamchandani, Mahesh, Chemical Communications (Cambridge, 2013, 49(65), 7237-7239

Production Method 17

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Imidazole-1-sulfonyl azide hydrochloride Catalysts: Copper sulfate Solvents: Methanol ,  Water ;  2.5 h, rt
1.2 Reagents: Triethylamine ;  3 h, rt
Reference
Synthesis of an isotopically-labeled antarctic fish antifreeze glycoprotein probe
Wojnar, Joanna M.; Evans, Clive W.; DeVries, Arthur L.; Brimble, Margaret A., Australian Journal of Chemistry, 2011, 64(6), 723-731

2-Azido-2-deoxy-1,3,4,6-tetra-O-acetyl-D-galactopyranose Raw materials

2-Azido-2-deoxy-1,3,4,6-tetra-O-acetyl-D-galactopyranose Preparation Products

Recommended suppliers
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen